molecular formula C9H14N4O2 B11789660 N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

Cat. No.: B11789660
M. Wt: 210.23 g/mol
InChI Key: QOTLBIPWTNIAKF-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acids with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its methoxyethyl group and tetrahydropyrrolo[3,4-c]pyrazole core provide distinct chemical properties that differentiate it from other pyrazole derivatives .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

N-(2-methoxyethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

InChI

InChI=1S/C9H14N4O2/c1-15-3-2-11-9(14)8-6-4-10-5-7(6)12-13-8/h10H,2-5H2,1H3,(H,11,14)(H,12,13)

InChI Key

QOTLBIPWTNIAKF-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=NNC2=C1CNC2

Origin of Product

United States

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